molecular formula C22H18N4O4S2 B2681055 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896364-47-9

4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2681055
CAS No.: 896364-47-9
M. Wt: 466.53
InChI Key: VMXUXGZPTYFWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetically designed organic compound featuring a multi-heterocyclic structure, integrating benzamide, benzenesulfonamide, thiazole, and pyridine moieties. These pharmacophores are recognized in medicinal chemistry for their diverse biological activities. While research on this specific molecule is developing, studies on structurally related compounds provide strong insight into its potential research value. Novel compounds sharing the core N-(pyridin-2-yl)benzenesulfonamide structure with a thiazole component have demonstrated significant cytotoxic activity against human cancer cell lines, such as MCF-7 breast cancer cells . Furthermore, certain derivatives have shown a marked synergistic effect as radiosensitizing agents , where their cytotoxic potency is significantly enhanced when combined with gamma radiation . The presence of the sulfonamide group is a key feature, as this functional group is found in various compounds investigated for their ability to inhibit biological processes. The molecular architecture of this compound, particularly the combination of its constituent parts, makes it a compelling candidate for exploration in oncology and antiviral research . Similar benzamide-based heterocycles are being investigated as inhibitors of essential viral proteins, such as EBNA1 (Epstein-Barr virus nuclear antigen 1), for potential applications in treating EBV-associated infections and malignancies . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or lead structure in hit-to-lead optimization campaigns, mechanism of action studies, and the development of novel bioactive agents.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-30-17-9-11-18(12-10-17)32(28,29)26-16-7-5-15(6-8-16)21(27)25-22-24-20(14-31-22)19-4-2-3-13-23-19/h2-14,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUXGZPTYFWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzenesulfonyl chloride and 4-(pyridin-2-yl)-1,3-thiazole-2-amine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s thiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

A. Core Benzamide and Thiazole Modifications

4-Formyl-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide () Difference: Replaces the 4-methoxybenzenesulfonamido group with a formyl substituent.

4-Methyl-N-(4-(Pyridine-4-yl)Thiazol-2-yl)Benzamide ()

  • Difference : Pyridin-4-yl substituent on the thiazole instead of pyridin-2-yl, and a methyl group replaces the sulfonamido moiety.
  • Impact : The pyridine orientation (4-position) may reduce steric hindrance or modify hydrogen-bonding interactions. The methyl group lacks the polar sulfonamide’s solubility-enhancing effects .

4-Methoxy-N-{4-[4-(1-Pyrrolidinylsulfonyl)Phenyl]-1,3-Thiazol-2-yl}Benzamide () Difference: Sulfonamido group is part of a pyrrolidine ring attached to a phenyl-thiazole system.

B. Sulfur-Containing Modifications

4-(Methylsulfanyl)-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide ()

  • Difference : Methylsulfanyl group replaces the sulfonamido moiety.
  • Impact : The thioether group is less polar than sulfonamide, which may enhance lipophilicity but reduce solubility. This substitution could affect metabolic stability due to susceptibility to oxidation .

2-(Methylsulfanyl)-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide () Difference: Methylsulfanyl group at the 2-position of the benzamide.

Physicochemical Properties

Property Target Compound 4-Formyl Analog () 4-Methylsulfanyl Analog ()
Molecular Weight ~435 g/mol (estimated) ~309 g/mol 348.4 g/mol
Polar Groups Sulfonamido, methoxy Formyl, amide Methylsulfanyl, amide
Solubility Moderate (polar groups) Low (formyl reduces polarity) Low (thioether increases lipophilicity)
Bioavailability Likely limited by polarity Moderate High

Biological Activity

The compound 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS Number: 896364-47-9) is a hybrid molecule that merges features of thiazole and pyridine, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O4S2C_{22}H_{18}N_{4}O_{4}S_{2} with a molecular weight of 466.5 g/mol . The structure consists of a sulfonamide group linked to a thiazole and pyridine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18N4O4S2
Molecular Weight466.5 g/mol
CAS Number896364-47-9

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor activity. For instance, a related pyridine-thiazole hybrid was shown to have an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating potent cytotoxic effects in cancer cell lines while sparing normal cells .

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential. In studies, approximately 42.7% of MCF-7 breast cancer cells treated with the compound underwent apoptosis .
  • Cell Cycle Arrest : Morphological changes consistent with mitotic catastrophe were noted in treated cells, suggesting that the compound disrupts normal cell division processes .
  • Cytotoxicity Profile : The compound demonstrated selective cytotoxicity against various cancer cell lines including non-small cell lung cancer (NCI-H460), melanoma (SK Mel-2), and colon cancer (HCT-15). The growth inhibition ranged from 41.12% to 76.78% , highlighting its potential as an anticancer agent .

Case Studies

In a systematic investigation of pyridine-thiazole hybrids, researchers found that the derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines:

Cell LineIC50 (µM)Comments
HL-600.57High selectivity for cancer cells
MCF-710Significant apoptosis induction
NCI-H460<5Highly sensitive to treatment
SK Mel-2<10Effective against melanoma

These findings suggest that modifications in the chemical structure can significantly influence the biological activity and selectivity of these compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a thiazole-2-amine derivative with a sulfonamido-benzoyl chloride intermediate. Key steps include:

  • Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in ethanol .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in acetonitrile improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.1–8.3 ppm) and sulfonamido NH (δ 10.2 ppm). IR confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) .
  • Mass spectrometry : ESI-MS (positive mode) provides molecular ion [M+H]⁺ and fragments (e.g., loss of pyridyl-thiazole moiety) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodology :

  • Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or carbonic anhydrase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Core modifications : Replace pyridyl-thiazole with quinoline-thiazole to enhance π-π stacking. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve target affinity .
  • Bioisosteric replacement : Substitute sulfonamido with sulfonylurea to modulate solubility and binding kinetics .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Batch variability : Validate compound purity (HPLC, elemental analysis) and storage conditions (desiccated, -20°C) .
  • Assay standardization : Replicate experiments using identical cell lines (ATCC-verified) and serum-free media .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-methoxybenzenesulfonamide derivatives) to identify trends .

Q. How can computational methods predict metabolic stability and degradation pathways?

  • Methodology :

  • In silico metabolism : Use GLORY or ADMET Predictor to identify vulnerable sites (e.g., sulfonamido hydrolysis) .
  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and UV light conditions, then analyze degradants via LC-MS .

Q. What crystallographic techniques determine its 3D structure and intermolecular interactions?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethanol/water). Refine with SHELXL (R-factor < 5%) .
  • Hirshfeld surface analysis : Map close contacts (e.g., C-H···O hydrogen bonds) to explain packing motifs .

Q. How do pH and solvent systems affect its stability during in vitro assays?

  • Methodology :

  • pH stability study : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC .
  • Solvent compatibility : Test solubility in DMSO, PBS, and cell culture media. Avoid >1% DMSO to prevent cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.